molecular formula C11H15NO2 B7472529 3-(2-hydroxyphenyl)-N,N-dimethylpropanamide

3-(2-hydroxyphenyl)-N,N-dimethylpropanamide

Cat. No. B7472529
M. Wt: 193.24 g/mol
InChI Key: JBOVZIHILNPTMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-hydroxyphenyl)-N,N-dimethylpropanamide, also known as HDMP, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of 3-(2-hydroxyphenyl)-N,N-dimethylpropanamide is not fully understood, but it is thought to work through multiple pathways. 3-(2-hydroxyphenyl)-N,N-dimethylpropanamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 3-(2-hydroxyphenyl)-N,N-dimethylpropanamide also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects
3-(2-hydroxyphenyl)-N,N-dimethylpropanamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 3-(2-hydroxyphenyl)-N,N-dimethylpropanamide can reduce the production of inflammatory cytokines, inhibit cell proliferation, and induce apoptosis in cancer cells. 3-(2-hydroxyphenyl)-N,N-dimethylpropanamide has also been shown to protect against oxidative stress-induced cell death in neuronal cells.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(2-hydroxyphenyl)-N,N-dimethylpropanamide in lab experiments is its stability and ease of synthesis. 3-(2-hydroxyphenyl)-N,N-dimethylpropanamide is a stable compound that can be synthesized using commercially available starting materials. However, one limitation is the lack of information on the pharmacokinetics and pharmacodynamics of 3-(2-hydroxyphenyl)-N,N-dimethylpropanamide, which may hinder its translation to clinical use.

Future Directions

There are several future directions for the study of 3-(2-hydroxyphenyl)-N,N-dimethylpropanamide. One area of interest is its potential use in the treatment of neurodegenerative diseases. 3-(2-hydroxyphenyl)-N,N-dimethylpropanamide has been shown to protect against oxidative stress-induced cell death in neuronal cells, which may have implications for diseases such as Alzheimer's and Parkinson's. Another area of interest is the development of 3-(2-hydroxyphenyl)-N,N-dimethylpropanamide derivatives with improved pharmacokinetic and pharmacodynamic properties. Finally, further studies are needed to fully understand the mechanism of action of 3-(2-hydroxyphenyl)-N,N-dimethylpropanamide and its potential therapeutic applications.
Conclusion
In conclusion, 3-(2-hydroxyphenyl)-N,N-dimethylpropanamide is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. 3-(2-hydroxyphenyl)-N,N-dimethylpropanamide has been shown to have anti-inflammatory and anti-cancer properties, as well as the ability to protect against oxidative stress-induced cell death in neuronal cells. While there are limitations to its use in lab experiments, 3-(2-hydroxyphenyl)-N,N-dimethylpropanamide has several future directions for exploration, including its potential use in the treatment of neurodegenerative diseases and the development of 3-(2-hydroxyphenyl)-N,N-dimethylpropanamide derivatives with improved pharmacokinetic and pharmacodynamic properties.

Scientific Research Applications

3-(2-hydroxyphenyl)-N,N-dimethylpropanamide has been studied for its potential use as a therapeutic agent in various diseases. One study found that 3-(2-hydroxyphenyl)-N,N-dimethylpropanamide has anti-inflammatory properties and can reduce the production of inflammatory cytokines in vitro. Another study showed that 3-(2-hydroxyphenyl)-N,N-dimethylpropanamide can protect against oxidative stress-induced cell death in neuronal cells. Additionally, 3-(2-hydroxyphenyl)-N,N-dimethylpropanamide has been investigated for its potential use in cancer therapy due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.

properties

IUPAC Name

3-(2-hydroxyphenyl)-N,N-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-12(2)11(14)8-7-9-5-3-4-6-10(9)13/h3-6,13H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBOVZIHILNPTMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCC1=CC=CC=C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-hydroxyphenyl)-N,N-dimethylpropanamide

Synthesis routes and methods

Procedure details

A solution of chroman-2-one (444 mg) in THF (1 mL) was treated with dimethylamine (7.5 mL) and stirred at room temperature for 5 hours. The solution was concentrated. The concentrate was filtered through a small pad of silica gel.
Quantity
444 mg
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.